

6-Bromo-3-chloro-2-fluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B1528929

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An In-depth Technical Guide: **6-Bromo-3-chloro-2-fluorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Advanced Synthesis

6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of novel pharmaceuticals and advanced materials.^[1] Its value lies in the unique arrangement of four distinct functional groups on a single benzene ring: a reactive aldehyde, and three different halogens (bromine, chlorine, and fluorine). This specific constitution allows for a programmed, regioselective approach to molecular construction, making it an invaluable tool for medicinal chemists and material scientists aiming to create complex, high-value molecules with precision and efficiency.^[2]

Section 1: Core Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **6-Bromo-3-chloro-2-fluorobenzaldehyde** are summarized below. This data provides the necessary foundation for reaction planning, analytical method development, and safety assessment.

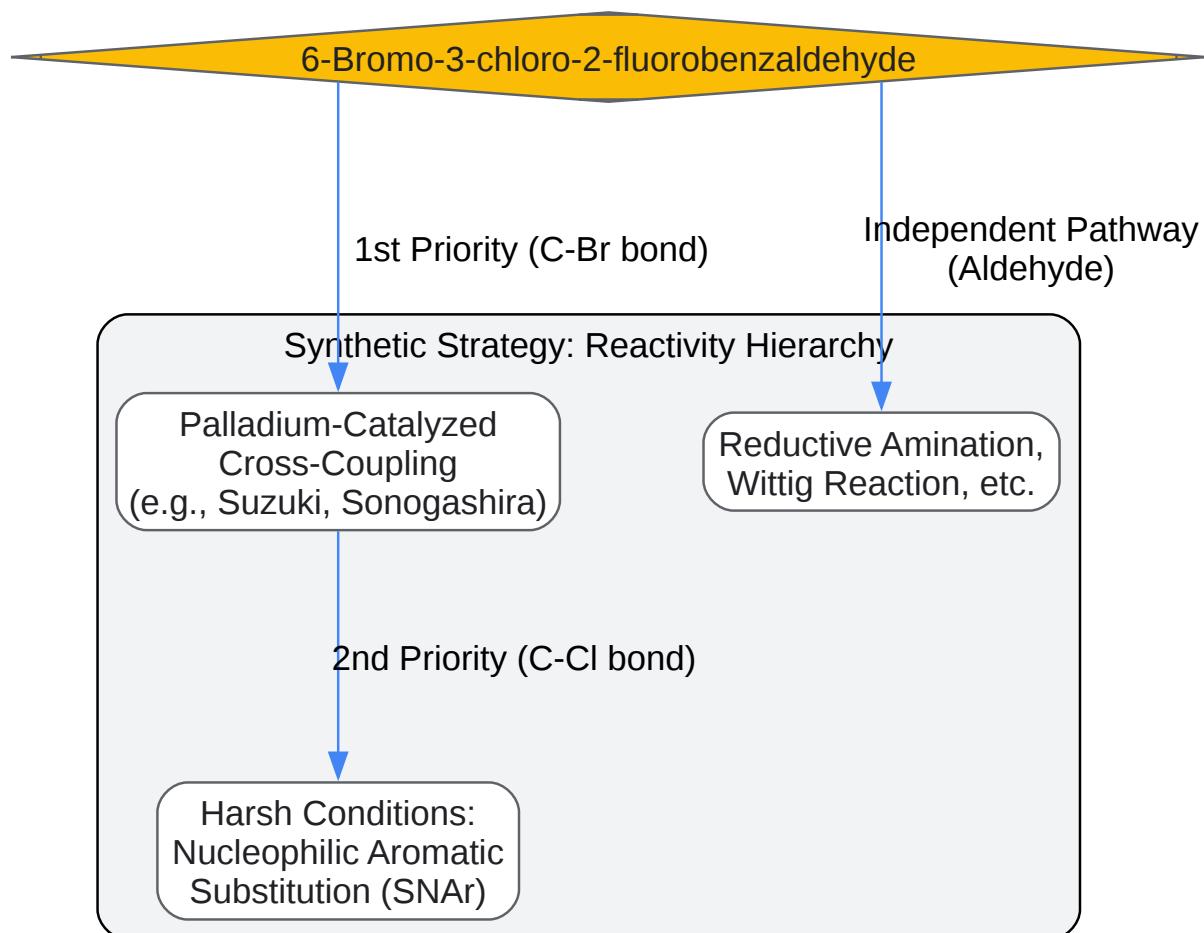
Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ BrClFO	[1][3][4]
Molecular Weight	237.45 g/mol	[1][4]
CAS Number	1114809-02-7	[3][4][5]
Appearance	Solid, often a light pink or white powder	[1][3]
Typical Purity	≥97%	[4][5]
SMILES	C1=C(C(=C(C(=C1)Cl)F)C=O)Br	[4]
InChI Key	ILJCPNFAFWGTAR-UHFFFAOYSA-N	[3]

Section 2: The Principle of Orthogonal Reactivity

The synthetic power of **6-Bromo-3-chloro-2-fluorobenzaldehyde** stems from the concept of orthogonal reactivity. The different functional groups on the ring can be addressed independently under specific reaction conditions, allowing for sequential, controlled modifications. This is a critical principle for efficient and predictable synthesis.

The hierarchy of reactivity is primarily dictated by the carbon-halogen bond strength and the inherent reactivity of the aldehyde. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity trend is overwhelmingly C-Br > C-Cl.[6] The C-F bond is typically inert to these conditions, serving as a stable substituent that modulates the electronic properties of the molecule. The aldehyde group offers a separate reaction axis, readily undergoing transformations like reductive amination, oxidation, or Wittig reactions.

This differential reactivity provides a logical roadmap for synthesis, as illustrated below.



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Caption: Logical workflow for the selective functionalization of the title compound.

Section 3: Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for creating C-C bonds. This reaction selectively targets the C-Br bond, demonstrating the principle of orthogonal reactivity in practice.

Objective: To synthesize 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzaldehyde by selectively coupling **6-Bromo-3-chloro-2-fluorobenzaldehyde** with 4-methoxyphenylboronic acid.

Causality of Component Selection:

- Catalyst: $\text{Pd}(\text{PPh}_3)_4$ is chosen as a robust, general-purpose catalyst for Suzuki couplings involving aryl bromides. Its bulky phosphine ligands facilitate the rate-limiting oxidative addition step.
- Base: Sodium carbonate (Na_2CO_3) is a moderately strong inorganic base, sufficient to facilitate transmetalation without promoting unwanted side reactions, such as hydrolysis of the aldehyde. It is also cost-effective and easy to remove during workup.
- Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the base and boronic acid salt, facilitating the reaction at the interface.

Step-by-Step Methodology:

- Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **6-Bromo-3-chloro-2-fluorobenzaldehyde** (1.0 eq, 237 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol).
- Reagent Addition: Add sodium carbonate (2.5 eq, 265 mg, 2.5 mmol), followed by toluene (10 mL) and deionized water (2.5 mL).
- Inerting: Sparge the reaction mixture with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq, 35 mg, 0.03 mmol) to the flask.
- Reaction Execution: Heat the mixture to 90°C and stir vigorously for 4-6 hours.
- Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete upon the full consumption of the starting benzaldehyde spot.
- Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially

with water (15 mL) and brine (15 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Applications and Future Outlook

The utility of **6-Bromo-3-chloro-2-fluorobenzaldehyde** extends across the chemical sciences. Its primary application is as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs).^[1] The halogenated phenyl structure is a common motif in modern drugs, and the ability to selectively build upon this scaffold is highly valuable.

Beyond pharmaceuticals, it is employed in organic research for the preparation of specialty chemicals and agrochemicals, contributing to the development of compounds with potential applications in crop protection.^[1] Its unique electronic and steric properties make it a valuable building block in materials science for designing molecules with specific optical or electronic activities.

Looking ahead, highly functionalized and orthogonally protected building blocks like this are ideal candidates for use in automated synthesis platforms and high-throughput experimentation. As drug discovery and materials science become increasingly data-driven, the demand for such versatile and predictable chemical tools will undoubtedly continue to grow.

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